![molecular formula C11H14N2O6S B027184 Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate CAS No. 105956-08-9](/img/structure/B27184.png)
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is synthesized through a multi-step process, which involves the reaction of several reagents.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in various cellular processes.
Biochemische Und Physiologische Effekte
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate is its versatility. It can be easily modified to yield a wide range of derivatives, which can be used for various applications. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate. One area of research is the development of new synthetic methods that can improve the overall yield of the compound. Another area of research is the investigation of its potential applications in material science, such as the development of new sensors and catalysts. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate involves several steps. The first step involves the reaction of 3-methyl-2-methylsulfonylimidazole-4-carbaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding enamine. The enamine is then treated with dimethyl malonate in the presence of a base to yield the desired product. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antifungal activity. In addition, it has been investigated for its potential use as a building block in the synthesis of novel drugs.
Eigenschaften
CAS-Nummer |
105956-08-9 |
|---|---|
Produktname |
Dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate |
Molekularformel |
C11H14N2O6S |
Molekulargewicht |
302.31 g/mol |
IUPAC-Name |
dimethyl 2-[(3-methyl-2-methylsulfonylimidazol-4-yl)methylidene]propanedioate |
InChI |
InChI=1S/C11H14N2O6S/c1-13-7(6-12-11(13)20(4,16)17)5-8(9(14)18-2)10(15)19-3/h5-6H,1-4H3 |
InChI-Schlüssel |
KCYJANNUKBNZAB-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC |
Kanonische SMILES |
CN1C(=CN=C1S(=O)(=O)C)C=C(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
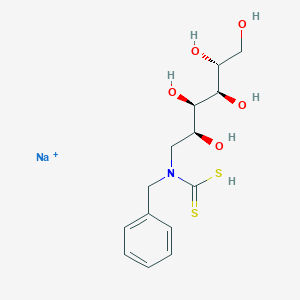
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
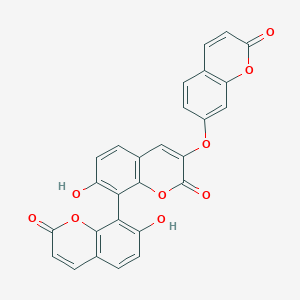
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)
![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)
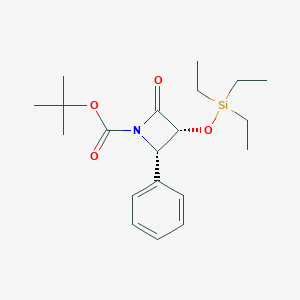
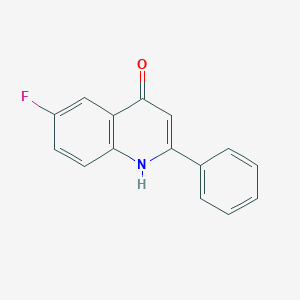
![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
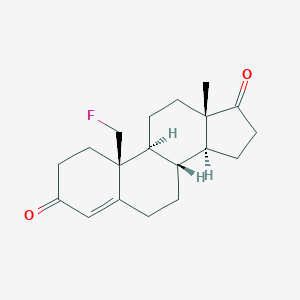
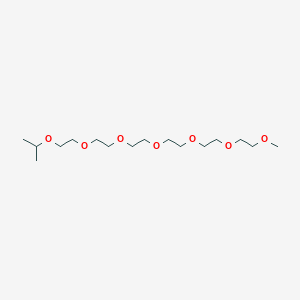
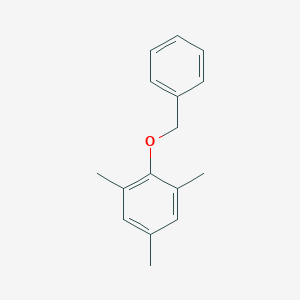
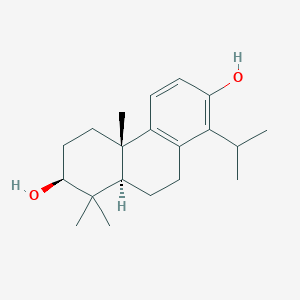
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)